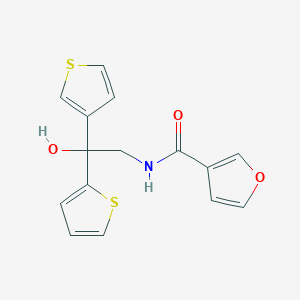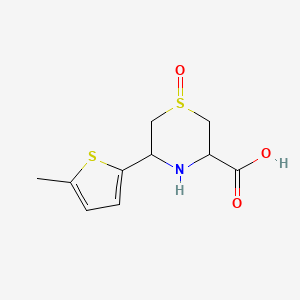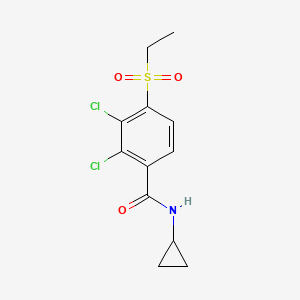
3-Hydroxy-4-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(trifluoromethyl)benzaldehyde, also known as 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, is a chemical compound with the empirical formula C8H5F3O2 . It has a molecular weight of 190.12 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isOc1ccc(C=O)cc1C(F)(F)F . The InChI key is ZLMUFCNWTPSOSN-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Vibrational Spectral Studies and NLO Properties
Benzaldehydes, including 3-Hydroxy-4-(trifluoromethyl)benzaldehyde, are studied for their molecular structures and vibrational spectral properties. These compounds are utilized in the manufacturing of dyes, perfumes, flavorings, and also in health and agriculture industries. Spectral studies such as FTIR and Raman are performed to understand their molecular dynamics and NLO (Non-Linear Optical) properties, which are significant in the field of optics and material science (Yadav, Sharma, & Kumar, 2018).
Synthesis and Topoisomerase Inhibitory Actions
Vanillin derivatives, closely related to this compound, have been investigated for their potential in the inhibition of topoisomerases, enzymes involved in DNA replication. These compounds show promise in the treatment of cancer due to their ability to interfere with cancer cell proliferation (Sahoo et al., 2021).
Optical Applications
This compound is also significant in optical applications. It has been studied for its properties in the growth of single crystals, which are essential in the field of nonlinear optics. These studies focus on improving optical transmission, mechanical hardness, and laser damage resistance of the crystals (Venkataramanan, Uchil, & Bhat, 1994).
Photocatalytic Applications
In the realm of green chemistry, this compound derivatives are explored as photocatalysts. They are used in the selective conversion of benzyl alcohol to benzaldehyde, showcasing their potential in environmentally friendly chemical processes (Lima et al., 2017).
Synthesis of Novel Compounds
This compound is also involved in the synthesis of various novel organic compounds, such as 3-acyl-2-naphthols and isocoumarins, which are valuable in the field of organic chemistry and pharmacology (He, Zhang, Shen, & Fan, 2013).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKHXAUAQRCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)
![4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2623569.png)
![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)
![(3As,6aR)-5-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one](/img/structure/B2623574.png)

![1-(2,3-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623578.png)




![4-[benzyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2623587.png)
![(E)-3-methoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2623589.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2623590.png)